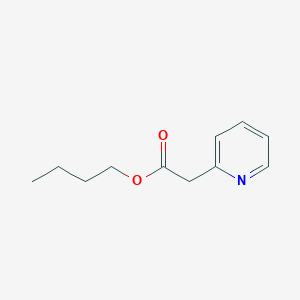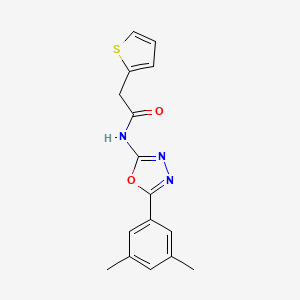
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.
Synthesis Analysis
This involves studying how the compound can be synthesized from simpler starting materials. It includes the specific reactions used, the conditions under which they are carried out, and the yields of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the bonds between them. Techniques used might include X-ray crystallography or various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with a 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with significant antimicrobial activity against selected microbial species. The compounds were found to exhibit variable extents of activity relative to reference standards, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Hemolytic Activity
The hemolytic activity of these compounds was also evaluated, with most showing less toxicity, making them candidates for further biological screenings except for specific derivatives which exhibited higher cytotoxicity. This suggests a selectivity in their action, which could be beneficial in developing targeted antimicrobial therapies (Gul et al., 2017).
Pharmacological Properties
In pharmacological contexts, derivatives of 1,3,4-oxadiazoles have been explored for various therapeutic effects. Ramalingam et al. (2019) synthesized derivatives with antibacterial activity, highlighting the scaffold's potential in combating bacterial infections. These compounds were elucidated using IR, NMR, Mass spectra, and elemental analysis, indicating a strong correlation between the structure and activity (Ramalingam et al., 2019).
Additionally, compounds containing the 1,3,4-oxadiazole ring have been investigated for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity assessment and tumor inhibition capabilities, showcasing the broad pharmacological applications of these compounds (Faheem, 2018).
Safety And Hazards
This involves studying any risks associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This could involve potential applications of the compound, or areas where further research is needed.
Please note that the availability of this information can vary widely depending on the specific compound and how extensively it has been studied. For a less-studied compound, much of this information might not be available. In such cases, researchers often need to carry out their own experiments to discover these properties.
Propriétés
IUPAC Name |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-11(2)8-12(7-10)15-18-19-16(21-15)17-14(20)9-13-4-3-5-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLJECQVXDRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
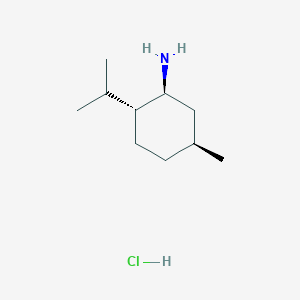
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
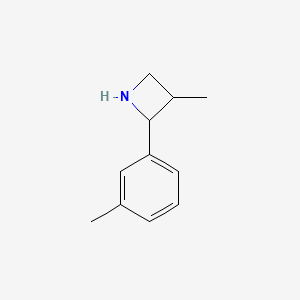
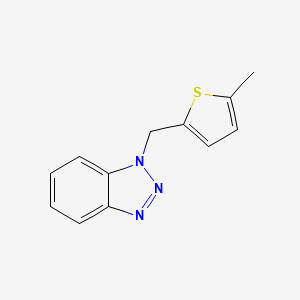
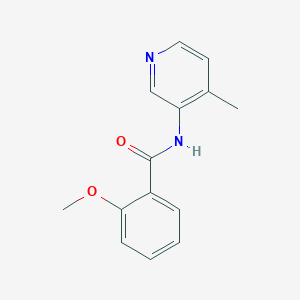
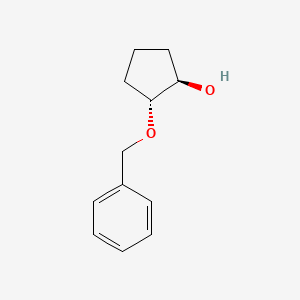
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
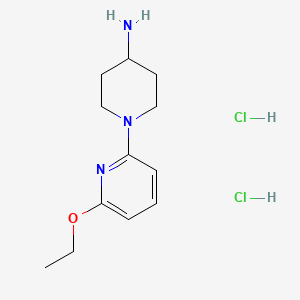
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
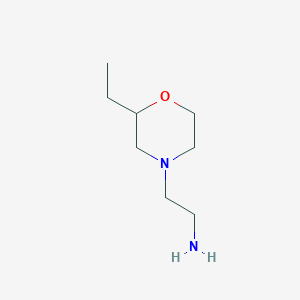
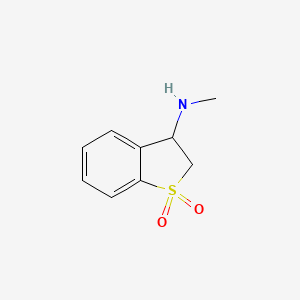
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
